molecular formula C10H15N3O B1386520 [6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine CAS No. 1086379-38-5

[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine

Cat. No. B1386520
M. Wt: 193.25 g/mol
InChI Key: SZWKFJRUYQHALE-UHFFFAOYSA-N
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Description

6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine, also known as 6-Aziridin-1-ylmethoxy-3-pyridin-2-ylmethylamine, is a synthetic organic compound with a wide range of applications. It is a versatile compound that has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. This compound has been studied extensively and has shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine has been studied extensively for its potential applications in drug design and medicinal chemistry. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential applications in biochemistry, including its ability to inhibit enzymes, modulate gene expression, and regulate protein-protein interactions.

Mechanism Of Action

The mechanism of action of 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine is not yet fully understood. However, it has been hypothesized that this compound acts as an inhibitor of enzymes, modulates gene expression, and regulates protein-protein interactions. Additionally, this compound has been found to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels.

Biochemical And Physiological Effects

6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine has been studied extensively for its potential biochemical and physiological effects. This compound has been found to have a variety of effects on biochemical pathways, including the inhibition of enzymes, modulation of gene expression, and regulation of protein-protein interactions. Additionally, this compound has been found to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine for laboratory experiments include its availability, its low cost, and its versatility. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical pathways. The main limitation of using this compound is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in a given situation.

Future Directions

The potential future directions for research into 6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine include further investigation into its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into the regulation of biochemical pathways. Finally, further studies into the structure-activity relationships of this compound could lead to the development of new and more effective therapeutic agents.

properties

IUPAC Name

[6-[2-(aziridin-1-yl)ethoxy]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)14-6-5-13-3-4-13/h1-2,8H,3-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKFJRUYQHALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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